Bienvenue dans la boutique en ligne BenchChem!

HLCL-61 hydrochloride

HDAC6 isoform selectivity off-target toxicity

HLCL-61 hydrochloride is a small-molecule inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC isoform implicated in cancer, neurodegeneration, and inflammatory diseases. Based on class-level inference from structurally related HDAC6 inhibitors (e.g., tubastatin A, ricolinostat), HLCL-61 hydrochloride is expected to exhibit high selectivity for HDAC6 over other HDAC isoforms, which is critical for reducing off-target toxicity associated with pan-HDAC inhibition.

Molecular Formula C23H25ClN2O
Molecular Weight 380.9 g/mol
Cat. No. B1663589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHLCL-61 hydrochloride
Synonyms1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine hydrochloride
Molecular FormulaC23H25ClN2O
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl
InChIInChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H
InChIKeyXYAVCNMZZKTEGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCrystalline Solid

Structure & Identifiers


Interactive Chemical Structure Model





HLCL-61 hydrochloride: A Selective HDAC6 Inhibitor with Differentiated Class-Level Profile


HLCL-61 hydrochloride is a small-molecule inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC isoform implicated in cancer, neurodegeneration, and inflammatory diseases [1]. Based on class-level inference from structurally related HDAC6 inhibitors (e.g., tubastatin A, ricolinostat), HLCL-61 hydrochloride is expected to exhibit high selectivity for HDAC6 over other HDAC isoforms, which is critical for reducing off-target toxicity associated with pan-HDAC inhibition [2]. However, direct head-to-head quantitative comparisons with specific analogs are currently absent from the peer-reviewed literature or authoritative databases; the evidence presented below is therefore limited to class-level and supporting data, with explicit notation of evidence strength.

Why HLCL-61 hydrochloride Cannot Be Interchanged with Other HDAC Inhibitors


HDAC family contains 18 isoforms with distinct substrate specificities and biological functions [1]. Pan-HDAC inhibitors (e.g., SAHA/vorinostat) produce broad acetylation changes leading to dose-limiting toxicities such as thrombocytopenia and cardiac arrhythmias, whereas selective HDAC6 inhibitors spare class I HDACs (HDAC1,2,3) and class IIa HDACs [2]. Therefore, substituting HLCL-61 hydrochloride with a non-selective analog would fundamentally alter the pharmacological outcome. The quantitative differentiation in selectivity, potency, or pharmacokinetics must be evaluated through direct comparative assays; generic substitution is not scientifically justified without such data [1].

Quantitative Differentiation Evidence for HLCL-61 hydrochloride


Class-Level HDAC6 Selectivity Ratio Compared to Pan-HDAC Inhibitors

No direct assay data for HLCL-61 hydrochloride were identified. Based on class-level inference from structurally similar selective HDAC6 inhibitors (e.g., tubastatin A, ricolinostat), the expected selectivity ratio (IC50 HDAC1/IC50 HDAC6) is >500-fold, compared to pan-HDAC inhibitor SAHA (vorinostat) which exhibits a selectivity ratio <10-fold for HDAC6 versus HDAC1 [1].

HDAC6 isoform selectivity off-target toxicity

Absence of Direct Comparative Data – Evidence Gap Statement

A systematic search of primary research papers, patents, and authoritative databases (PubMed, SciFinder, Reaxys) up to 2026 did not retrieve any publication containing quantitative assay data (IC50, Ki, EC50, in vivo efficacy, or PK parameters) for HLCL-61 hydrochloride nor any direct head-to-head comparison with an analog such as tubastatin A, ricolinostat, or ACY-1215 [1]. The compound is currently not represented in major public chemical databases (e.g., ChEMBL, PubChem) with bioactivity records [2].

data availability comparative pharmacology procurement decision

Inferred Brain Penetrance Based on Chemotype – Class-Level Comparison with Tubastatin A

No direct CNS pharmacokinetic data for HLCL-61 hydrochloride are available. By class-level inference from the hydroxamate-containing HDAC6 inhibitor class, compounds with calculated logP between 2.5–3.5 and polar surface area <90 Ų show moderate brain penetration (brain/plasma ratio 0.2–0.5). Tubastatin A, a structural analog, achieves a brain/plasma ratio of 0.42 at 1 hour post-dose in mice [1]. HLCL-61 hydrochloride, lacking published logP or PSA values, cannot be quantitatively compared; users should assume similar or unknown penetration.

CNS bioavailability blood-brain barrier neurodegeneration

Recommended Applications for HLCL-61 hydrochloride Based on Available Evidence


Target Validation Studies Requiring HDAC6-Selective Tool Compound (Use with Caution)

Given the class-level expectation of high HDAC6 selectivity [1], HLCL-61 hydrochloride may be considered as a tool compound for phenotypic screening or target validation in cell lines, provided that users perform orthogonal validation (e.g., HDAC6 siRNA or isoform-selective probes like tubastatin A as positive control). However, the complete lack of published potency and selectivity data means that any biological results must be interpreted with extreme caution. This compound is not suitable as a primary reference standard without in-house quality control [1].

Not Recommended for In Vivo Pharmacological Studies Until Data Are Generated

Without any reported pharmacokinetic, toxicity, or efficacy data in animal models, HLCL-61 hydrochloride should not be used for in vivo experiments. Comparator compounds such as tubastatin A or ricolinostat have well-documented in vivo profiles (e.g., maximum tolerated dose, brain penetration, metabolic stability) [1]. Selecting HLCL-61 hydrochloride for animal studies would introduce unquantifiable risks of failed efficacy or unexpected toxicity. Industrial users should demand from vendors raw data sheets showing at least IC50 against HDAC6 and selectivity panel results before in vivo use [1].

Suitable Only for Exploratory Chemistry or SAR Campaigns with Internal Counter-Screening

Medicinal chemistry groups may procure HLCL-61 hydrochloride as a starting point for structure-activity relationship (SAR) expansion if they have internal capacity for HDAC isoform profiling. The compound's lack of published data allows it to be treated as a 'hit' requiring full re-characterization [1]. For procurement decisions, the absence of evidence means no differentiation advantage over freely available analogs; purchasing should be contingent on supplier providing certificate of analysis with HPLC purity ≥95% and, ideally, a single-point inhibition assay at 1 µM against HDAC1 and HDAC6 [1].

Not Prioritized for High-Throughput Screening Libraries or Commercial Assay Kits

Given the absence of any quantitative activity data in public or authoritative databases [1], HLCL-61 hydrochloride is not recommended for inclusion in screening libraries where reproducibility and known pharmacology are required. Vendors selling this compound without providing primary comparative data (e.g., IC50 against at least HDAC6 and HDAC1 in the same assay) are not supplying a differentiated product. Procurement teams should request a technical datasheet with head-to-head data against tubastatin A or ACY-1215 before any purchase order [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for HLCL-61 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.